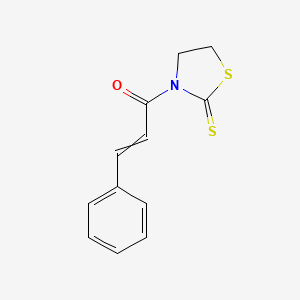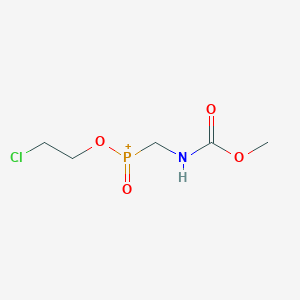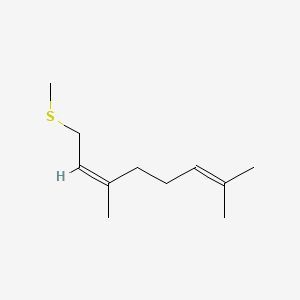
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- is an organic compound with the molecular formula C11H20S. This compound is characterized by its unique structure, which includes a diene system (two double bonds) and a methylthio group attached to the first carbon. The (2Z) notation indicates the configuration of the double bond at the second carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- can be achieved through various organic synthesis techniques. One common method involves the reaction of 3,7-dimethyl-2,6-octadien-1-ol with a methylthiolating agent under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired (2Z) configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as distillation and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The methylthio group plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-:
2,6-Octadienal, 3,7-dimethyl-:
cis-3,7-Dimethyl-2,6-octadien-1-ol:
Uniqueness
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
72894-08-7 |
|---|---|
Fórmula molecular |
C11H20S |
Peso molecular |
184.34 g/mol |
Nombre IUPAC |
(2Z)-3,7-dimethyl-1-methylsulfanylocta-2,6-diene |
InChI |
InChI=1S/C11H20S/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8- |
Clave InChI |
ZXQUDAMFLBJUIK-FLIBITNWSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CSC)/C)C |
SMILES canónico |
CC(=CCCC(=CCSC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


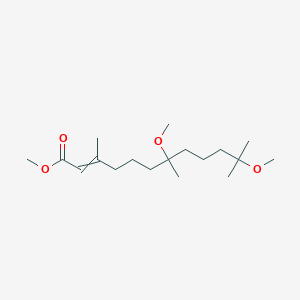
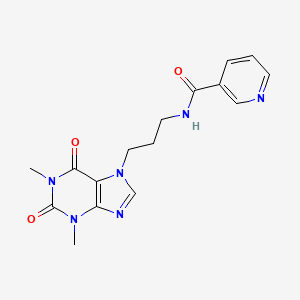
![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
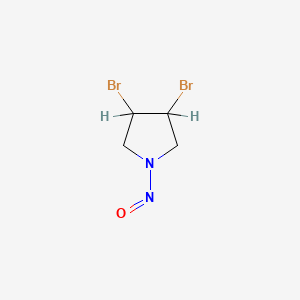
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)

![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
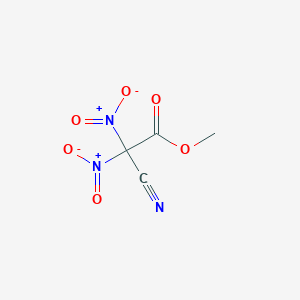
![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
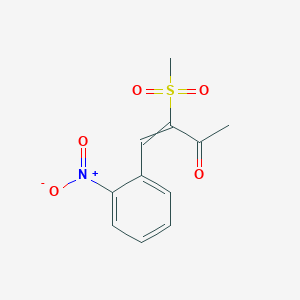
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
